1-(Piperidin-1-ylmethyl)-1H-benzimidazole
Description
Significance of the Benzimidazole (B57391) Pharmacophore in Contemporary Drug Discovery and Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact with a variety of biological macromolecules, leading to a broad range of pharmacological effects. idrblab.netresearchgate.net Benzimidazole derivatives have been successfully developed into drugs with diverse clinical applications, including antimicrobial, anticancer, anthelmintic, antiviral, and anti-inflammatory agents. researchgate.netihmc.usnih.gov
The versatility of the benzimidazole ring is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets. nih.gov This inherent binding capability has made it a focal point for the design of new therapeutic agents. idrblab.net
Table 1: Selected FDA-Approved Drugs Featuring the Benzimidazole Scaffold
| Drug Name | Therapeutic Class |
| Omeprazole | Proton Pump Inhibitor |
| Mebendazole | Anthelmintic |
| Albendazole (B1665689) | Anthelmintic |
| Pimozide | Antipsychotic |
| Telmisartan | Angiotensin II Receptor Blocker |
Importance of the Piperidine (B6355638) Moiety in Modulating Pharmacological Activity
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone in drug design. nih.govnih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and basicity. These properties, in turn, affect the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).
From a pharmacodynamic perspective, the piperidine moiety can serve as a crucial binding element, interacting with various receptors and enzymes. arkat-usa.org The nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions with target proteins. arkat-usa.org The flexible chair and boat conformations of the piperidine ring also enable it to adopt optimal orientations for binding. nih.gov
Table 2: Examples of Drugs Containing the Piperidine Moiety and Their Therapeutic Actions
| Drug Name | Therapeutic Action |
| Methylphenidate | CNS Stimulant |
| Fentanyl | Opioid Analgesic |
| Donepezil | Acetylcholinesterase Inhibitor |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
Historical Context and Evolution of Research on 1-(Piperidin-1-ylmethyl)-1H-benzimidazole Derivatives
The synthesis of benzimidazole derivatives dates back many years, with significant research into their antiulcer properties emerging in the early 1990s. nih.gov Initial modifications focused on substitutions that would enhance stability and bioavailability. nih.gov The exploration of combining the benzimidazole core with a piperidine moiety via a methylene (B1212753) linker, creating the this compound scaffold, was a logical progression in the quest for novel bioactive compounds.
Early research into related structures laid the groundwork for the development of more complex derivatives. For instance, studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified their potential as anti-inflammatory agents. This discovery spurred further investigation into the structure-activity relationships of benzimidazole-piperidine hybrids. Over the years, research has expanded to explore a wide range of therapeutic applications for this scaffold, including as PARP inhibitors for cancer therapy and as renin inhibitors for hypertension. nih.govarkat-usa.org The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives for antitubercular applications further highlights the evolution of research in this area. idrblab.net
Overview of Current Research Trends and Unexplored Potentials of this compound Scaffold
Current research on this compound and its derivatives is vibrant and multifaceted, with a strong focus on oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Research: A significant trend is the development of these compounds as anticancer agents. For example, derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. nih.gov The scaffold is also being explored for its potential to target other cancer-related pathways.
Antimicrobial Investigations: The emergence of drug-resistant pathogens has fueled the search for new antimicrobial agents. The this compound scaffold has shown promise in this area, with derivatives exhibiting activity against various bacterial and fungal strains.
Neurodegenerative Diseases: There is growing interest in the potential of this scaffold to address neurodegenerative conditions like Alzheimer's disease. Research is exploring the ability of these compounds to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's therapy.
Unexplored Potentials: Despite the extensive research, several avenues remain underexplored. The potential of this scaffold in targeting specific protein-protein interactions, modulating epigenetic targets, and acting as antiviral agents presents exciting future research directions. researchgate.net Furthermore, the development of derivatives as targeted drug delivery systems or as probes for chemical biology could unlock new applications for this versatile chemical entity. The inherent drug-like properties of many synthesized derivatives suggest that this scaffold will continue to be a valuable starting point for the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-4-8-15(9-5-1)11-16-10-14-12-6-2-3-7-13(12)16/h2-3,6-7,10H,1,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWKJHAANLIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172772 | |
| Record name | Benzimidazole, 1-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-19-5 | |
| Record name | N-(Piperidinomethyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 1-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PIPERIDIN-1-YLMETHYL-1H-BENZOIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(PIPERIDINOMETHYL)BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0Q8123PDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Piperidin 1 Ylmethyl 1h Benzimidazole and Its Derivatives
Established Conventional Synthetic Routes
Traditional methods for the synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole and its analogues have long been the cornerstone of benzimidazole (B57391) chemistry. These routes are characterized by their reliability and have been extensively documented in chemical literature.
Synthesis via Mannich Reaction from Precursors
The Mannich reaction is a classic and versatile method for the aminomethylation of acidic protons located on a variety of substrates. In the context of benzimidazole chemistry, this reaction is paramount for the introduction of a piperidin-1-ylmethyl group onto the benzimidazole scaffold.
The synthesis of this compound is typically achieved through a one-pot, three-component condensation reaction. This involves the reaction of a benzimidazole derivative, formaldehyde (B43269) (often in the form of an aqueous solution, formalin), and a secondary amine, in this case, piperidine (B6355638). The benzimidazole precursor itself can be varied, for example, using 4-(1H-Benzimidazol-2-yl)benzamine, which allows for the synthesis of more complex derivatives.
The general procedure involves refluxing a mixture of the 2-substituted benzimidazole, a secondary amine, and formaldehyde in a suitable solvent, such as ethanol, for several hours. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and piperidine, which then undergoes electrophilic substitution at the N-1 position of the benzimidazole ring.
A new series of N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized through this amino methylation reaction with secondary amines, including piperidine. The two moieties are held together by a methylene (B1212753) bridge originating from the formaldehyde used in the reaction. scielo.br Similarly, Mannich bases of other 2-substituted benzimidazoles have been prepared by reacting the benzimidazole with a secondary amine and formaldehyde. nih.govnih.govsphinxsai.com
Table 1: Examples of Mannich Reaction for Benzimidazole Derivatives
| Benzimidazole Precursor | Amine | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Substituted Benzimidazole | Secondary Amine | Ethanol, Reflux, 8h | 1-((dialkylamino)methyl)-2-substituted-1H-benzimidazole | nih.govnih.gov |
| 2-Phenyl-5-Benzimidazole Sulfonic Acid | Piperidine | Reflux Condensation | 1-((Piperidin-1-yl)methyl)-2-phenyl-1H-benzimidazole-5-sulfonic acid | scielo.br |
| 2-Substituted Phenyl Benzimidazole | Secondary Amine | Ethanol, Reflux, 1h | 1-((dialkylamino)methyl)-2-(substituted phenyl)-1H-benzimidazole | sphinxsai.com |
S-Alkylation and Subsequent Mannich Base Formation Strategies
An alternative strategy for the synthesis of functionalized benzimidazole Mannich bases involves the use of 2-mercaptobenzimidazole (B194830) as a starting material. This approach allows for the introduction of a thioether linkage at the 2-position of the benzimidazole ring, which can be a key structural feature in certain derivatives.
The synthesis begins with the preparation of 2-mercaptobenzimidazole, which is typically synthesized by the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base like potassium hydroxide. rjptonline.orgresearchgate.net This is followed by S-alkylation, where the thiol group is reacted with an alkylating agent to form a thioether.
Subsequently, the N-H proton of the benzimidazole ring can undergo a Mannich reaction with formaldehyde and a secondary amine, such as piperidine, to yield the desired 1-(piperidin-1-ylmethyl)-2-(alkylthio)-1H-benzimidazole derivative. This multi-step process allows for the creation of a diverse range of compounds with substitution at both the N-1 and S-2 positions. Mannich bases of sulphonamide substituted 2-mercaptobenzimidazole compounds have been synthesized from 2-mercaptobenzimidazole by reacting with formaldehyde and various sulphonamides. rjptonline.org
Table 2: Synthesis of Mannich Bases from 2-Mercaptobenzimidazole
| Starting Material | Reagents for Mannich Reaction | Product Type | Reference |
|---|---|---|---|
| 2-Mercaptobenzimidazole | Formaldehyde, Secondary Amine | 1-((dialkylamino)methyl)-1H-benzo[d]imidazole-2-thiol | jocpr.com |
| 2-Mercaptobenzimidazole | Formaldehyde, Sulphonamides | Sulphonamide Substituted 2-Mercaptobenzimidazole Mannich Bases | rjptonline.org |
Condensation Reactions in the Synthesis of Benzimidazole Derivatives
The formation of the benzimidazole ring itself is a critical preliminary step in the synthesis of this compound. The most common and direct method for constructing the benzimidazole scaffold is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. nih.govconnectjournals.com
This reaction typically requires acidic conditions and often elevated temperatures to facilitate the dehydration and cyclization process. Various acids, such as hydrochloric acid or acetic acid, can be used as both the reactant and the solvent. The choice of the carboxylic acid determines the substituent at the 2-position of the resulting benzimidazole. For instance, reacting o-phenylenediamine with formic acid yields the parent 1H-benzimidazole.
Alternatively, aldehydes can be used in place of carboxylic acids, often in the presence of an oxidizing agent. nih.gov This method is also widely employed due to the vast commercial availability of aldehydes. The reaction of o-phenylenediamine with an aldehyde initially forms a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole.
Novel and Green Synthetic Approaches for Benzimidazole Scaffolds
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives, with a focus on reducing reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. chitkara.edu.in In the context of benzimidazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.
The condensation of o-phenylenediamines with carboxylic acids or aldehydes to form benzimidazoles can be efficiently carried out in a microwave reactor. connectjournals.com This technique often allows for solvent-free reactions or the use of greener solvents, further enhancing the environmental credentials of the synthesis. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products.
Ultrasound-Mediated Reactions
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. The extreme localized temperatures and pressures generated by the collapse of cavitation bubbles can enhance reaction rates and yields.
The synthesis of benzimidazole derivatives has been successfully achieved using ultrasound-mediated reactions. This method offers several advantages, including shorter reaction times, milder reaction conditions, and often higher yields. For example, the condensation of o-phenylenediamine with aldehydes can be carried out efficiently under ultrasonic irradiation, sometimes in aqueous media, which is considered a green solvent.
Application of Eco-Friendly Catalysts and Photochemical Reactions
In recent years, the principles of green chemistry have steered synthetic efforts towards minimizing hazardous substances and energy consumption. chemmethod.comresearchgate.net The synthesis of benzimidazole derivatives, traditionally reliant on harsh reagents and solvents, has benefited significantly from these advancements. chemmethod.comresearchgate.netchemmethod.com Eco-friendly approaches such as microwave-assisted synthesis and the use of ultrasound have emerged as powerful tools, often leading to shorter reaction times, higher yields, and simpler work-up procedures. ichem.mdrjptonline.orgjocpr.comnih.gov
Microwave irradiation, for instance, has been successfully employed in the one-step synthesis of various benzimidazole derivatives. rjptonline.orgnih.gov This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. jocpr.comnih.govnih.gov For example, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions or using green solvents like water or ethanol. jocpr.comniscpr.res.in Catalysts such as ammonium (B1175870) chloride and erbium triflate have been used in these reactions to enhance efficiency. niscpr.res.inmdpi.com
Ultrasound-assisted synthesis represents another green methodology that has been applied to the formation of the benzimidazole core. ichem.mdresearchgate.netnih.gov Sonication can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more efficient transformations. ichem.mdresearchgate.net Studies have demonstrated the use of recyclable nano-catalysts, such as ZnFe2O4, under ultrasonic irradiation for the one-pot synthesis of benzimidazole derivatives, highlighting advantages like short reaction times and high yields. ichem.md
While specific examples focusing solely on the photochemical synthesis of this compound are not extensively documented, photochemical methods have been explored for the synthesis of the broader benzimidazole class. These reactions often involve photoinitiators to facilitate cyclization and functionalization, offering a pathway that can be conducted under mild conditions.
Table 1: Comparison of Green Synthetic Methods for Benzimidazole Derivatives
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Ref |
|---|---|---|---|---|
| Microwave | Alumina | 28-30 sec | 74-89 | rjptonline.org |
| Microwave | Er(OTf)3 | 5-10 min | 86-99 | mdpi.com |
| Microwave | Sodium Metabisulfite | 10-15 min | 90-99 | nih.gov |
| Ultrasound | ZnFe2O4 | 22-28 min | 88-92 | ichem.md |
| Ultrasound | Cu-complex-MCM-41 | 90 min | up to 95 | researchgate.netresearchgate.net |
| Deep Eutectic Solvent | ChCl:o-PDA | 8-10 min | 89-98 | nih.gov |
Chemical Modification Strategies for the this compound Core
The therapeutic potential of the this compound scaffold can be fine-tuned through systematic chemical modifications. These alterations can be strategically applied to the benzimidazole ring, the piperidine heterocycle, or the connecting methylene linker.
Substitutions on the Benzimidazole Ring System
The benzimidazole ring system offers several positions for substitution, allowing for the modulation of the molecule's electronic and steric properties. The most common point of modification is the C-2 position, followed by the C-5 and C-6 positions of the benzene (B151609) ring.
The synthesis of 2-substituted benzimidazoles is typically achieved by condensing o-phenylenediamine with various carboxylic acids or aldehydes. nih.govnih.gov This approach allows for the introduction of a wide array of functional groups at the C-2 position. For instance, reacting o-phenylenediamine with different aromatic aldehydes under oxidative conditions can yield 2-arylbenzimidazole derivatives. nih.gov
Substitutions on the benzene portion of the benzimidazole core (positions 4, 5, 6, and 7) are generally introduced by starting with a substituted o-phenylenediamine. For example, using 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine in the condensation reaction leads to the corresponding 6-nitro or 6-chloro substituted benzimidazole derivatives. nih.gov These groups can then serve as handles for further functionalization.
Table 2: Examples of Substituted Benzimidazole Cores
| Starting Material | Reagent | Position of Substitution | Resulting Substituent | Ref |
|---|---|---|---|---|
| o-phenylenediamine | Formic Acid | 2 | -H | jocpr.com |
| o-phenylenediamine | Substituted Aldehydes | 2 | Aryl/Alkyl | niscpr.res.in |
| 4-Nitro-o-phenylenediamine | Aromatic Aldehyde | 6 | -NO2 | nih.gov |
| 4-Chloro-o-phenylenediamine | Aromatic Aldehyde | 6 | -Cl | nih.gov |
Modifications and Functionalizations of the Piperidine Heterocycle
The piperidine moiety in this compound provides another avenue for structural diversification. While the parent compound utilizes an unsubstituted piperidine, derivatives can be synthesized using substituted piperidines in the initial Mannich reaction. This allows for the introduction of various functional groups on the piperidine ring, which can influence the compound's lipophilicity, polarity, and ability to form additional interactions.
Alternatively, functionalization can occur post-synthesis, although this is less common. The reactivity of the piperidine ring itself is generally low, but specific synthetic strategies can be devised to introduce substituents. The primary method remains the use of pre-functionalized piperidines. For example, using 4-methylpiperidine (B120128) or 4-phenylpiperidine (B165713) in the Mannich reaction would yield derivatives with substituents at the 4-position of the piperidine ring.
Systematic Alterations of the Methylene Linker Group
Strategies to modify this linker are not as straightforward as ring substitutions. One approach involves synthesizing analogs with longer alkyl chains (e.g., ethylene, propylene) connecting the two heterocyclic rings. This would require a multi-step synthesis, likely starting with N-alkylation of the benzimidazole with a dihaloalkane, followed by substitution with piperidine.
Another theoretical modification could involve incorporating functional groups into the linker itself, for example, by creating a carbonyl group (an amide linker) or a hydroxyl group. These modifications would move away from the traditional Mannich base structure and would require bespoke synthetic routes. Research into such systematic alterations of the methylene linker in this specific compound is an area with potential for future exploration.
Computational and in Silico Research of 1 Piperidin 1 Ylmethyl 1h Benzimidazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds against biological targets. For derivatives of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole, docking simulations have been employed to explore interactions with various enzymes and receptors implicated in a range of diseases.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking simulations predict how this compound and its analogues fit into the binding site of a protein, calculating a scoring function to estimate the binding affinity. The negative value of the Gibbs free energy (ΔG), expressed in kcal/mol, represents the binding energy, with lower values indicating a more favorable interaction.
Studies on similar benzimidazole-piperidine scaffolds have demonstrated specific binding modes. For instance, docking investigations against microbial protein targets, such as E. coli DNA gyrase, have shown that the benzimidazole (B57391) ring can form crucial hydrogen bonds with key amino acid residues like Asp73. nih.gov In the context of anti-inflammatory research, docking of benzimidazole derivatives into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) has revealed interactions with residues like Tyr385 and Ser530. plantarchives.orgresearchgate.net Furthermore, in studies targeting neurodegenerative diseases, these compounds have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating key interactions within the enzyme's active site. nih.govresearchgate.net The piperidine (B6355638) ring often contributes to hydrophobic interactions, anchoring the ligand within the binding pocket. These simulations are vital for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of synthesized compounds and to design more potent derivatives. researchgate.net
Identification of Putative Biological Targets and Off-Targets
Beyond confirming interactions with known targets, molecular docking is a powerful tool for identifying potential new biological targets for a compound, a process sometimes referred to as reverse docking. For the benzimidazole scaffold, computational studies have explored a wide array of potential protein targets. These in silico approaches have suggested that benzimidazole derivatives may interact with targets relevant to cancer, such as Cyclin-Dependent Kinase 8 (CDK-8), Estrogen Receptor-alpha (ER-alpha), and thymidylate synthase. nih.govrsc.org Other identified putative targets include enzymes crucial for microbial survival, like DNA gyrase and topoisomerase, highlighting potential antibacterial applications. nih.govresearchgate.net Docking studies also help in identifying potential off-targets, which can lead to adverse effects. By screening the compound against a panel of known proteins associated with toxicity, researchers can predict and mitigate potential safety issues early in the drug development process.
Table 1: Putative Biological Targets for the Benzimidazole-Piperidine Scaffold Identified via Molecular Docking
| Target Protein/Enzyme | Therapeutic Area | Key Interacting Residues (Examples) |
|---|---|---|
| DNA Gyrase Subunit B | Antibacterial | Asp73, Asp49 nih.gov |
| Topoisomerase II | Antibacterial | - |
| Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory | Tyr385, Ser530 plantarchives.orgresearchgate.net |
| Acetylcholinesterase (AChE) | Neurodegenerative | - |
| Butyrylcholinesterase (BuChE) | Neurodegenerative | - |
| Thymidylate Synthase (TS) | Anticancer | - |
| Cyclin-Dependent Kinase 8 (CDK-8) | Anticancer | - |
| Estrogen Receptor-alpha (ER-alpha) | Anticancer | - |
| HIV Reverse Transcriptase (HIV-RT) | Antiviral | Lys101, Tyr181, Trp229 nih.gov |
| InhA | Antitubercular | - |
Quantum Chemical Calculations and Electronic Property Determination
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are essential for understanding the intrinsic properties of a compound like this compound, which can influence its biological activity and pharmacokinetic profile.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. researchgate.net For benzimidazole derivatives, DFT calculations, often using the B3LYP/6-311G method, are employed to optimize the molecular geometry and determine the most stable conformation. researchgate.netmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com
Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Analysis of the molecular electrostatic potential (MEP) surface helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with biological receptors and other molecules. mdpi.com For alkylated benzimidazoles, DFT analysis has also been used to confirm the stability of hydrogen bonding interactions observed in docking simulations. nih.gov
Pharmacokinetic and Drug-likeness Predictions
In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.
Evaluation of Lipinski's Rule of Five Compliance
Lipinski's Rule of Five is a rule of thumb used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com The rule establishes four simple physicochemical parameters. According to the rule, an orally active drug generally has no more than one violation of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular mass of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) that does not exceed 5. drugbank.comdovepress.com
Numerous computational studies on benzimidazole derivatives have shown that they generally exhibit good drug-like properties and comply with Lipinski's Rule of Five. researchgate.netnih.gov An analysis of this compound shows that it fully complies with these criteria, suggesting it possesses a favorable profile for oral administration.
Table 2: Lipinski's Rule of Five Compliance for this compound
| Parameter | Value | Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 229.32 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Calculated log P | 2.6 - 3.1 (approx.) | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a crucial step in early-stage drug discovery, allowing researchers to computationally screen compounds for their potential pharmacokinetic properties, thus reducing the time and cost associated with experimental studies. These predictions are based on the molecule's structure and physicochemical properties. For benzimidazole derivatives, various computational models and software are employed to estimate their ADME profiles.
Key ADME parameters that are typically evaluated include:
Absorption: This is often predicted by assessing characteristics like water solubility, lipophilicity (log P), and topological polar surface area (TPSA). Good oral bioavailability is a key objective. For instance, many benzimidazole derivatives are analyzed for their adherence to Lipinski's rule of five, which predicts the likelihood of a compound being orally active.
Distribution: The volume of distribution (VD) and the ability to cross the blood-brain barrier (BBB) are important distribution parameters. The BBB penetration is of particular interest for compounds targeting the central nervous system.
Metabolism: Predictions often focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting potential drug-drug interactions.
Excretion: While direct prediction of excretion pathways is complex, factors like water solubility can provide indications.
Illustrative ADME Properties for Benzimidazole Derivatives:
The following table presents a hypothetical but representative set of in silico ADME predictions for a generic benzimidazole derivative, based on data typically reported for this class of compounds.
| Property | Predicted Value | Implication |
| Molecular Weight ( g/mol ) | < 500 | Adheres to Lipinski's rule of five, favoring good absorption and distribution. |
| Log P (o/w) | < 5 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | < 5 | Contributes to good oral bioavailability. |
| Hydrogen Bond Acceptors | < 10 | Contributes to good oral bioavailability. |
| Topological Polar Surface Area (Ų) | < 140 | Influences cell permeability and oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Varies | Dependent on specific substitutions; crucial for CNS-acting drugs. |
| Human Intestinal Absorption (%) | > 80% | Suggests good absorption from the gastrointestinal tract. |
Note: The data in this table is illustrative for the benzimidazole class of compounds and does not represent experimentally verified data for this compound.
Advanced Computational Methods
Advanced computational techniques provide deeper insights into the solid-state properties and intermolecular interactions of chemical compounds, which are vital for understanding their crystal packing and physical properties.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from X-ray diffraction data. The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, and it is used to partition the crystal electron density into molecular fragments.
The analysis generates several plots and metrics:
d_norm surface: This surface is mapped with a color-coded scale that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii and represent significant interactions like hydrogen bonds.
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e). Different types of interactions (e.g., H···H, C-H···π, N-H···O) have characteristic shapes in the fingerprint plot, allowing for their quantification.
Illustrative Breakdown of Intermolecular Contacts for a Benzimidazole Derivative:
The following table provides a hypothetical percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for a representative benzimidazole derivative.
| Intermolecular Contact | Percentage Contribution (%) | Description of Interaction |
| H···H | 45 - 60% | The most abundant contact, reflecting the high proportion of hydrogen atoms on the molecular surface. |
| C-H···π | 10 - 20% | Interactions between a C-H bond and the π-system of the benzimidazole ring, contributing to crystal packing stability. |
| N-H···N / N-H···O | 5 - 15% | Classical hydrogen bonds that often play a significant role in directing the supramolecular assembly. |
| C···H / H···C | 5 - 10% | van der Waals interactions contributing to the overall stability of the crystal structure. |
| Other | < 5% | May include π-π stacking or other weaker interactions, depending on the specific substituents on the benzimidazole core. |
Note: The data in this table is illustrative for the benzimidazole class of compounds and does not represent experimentally verified data for this compound.
Preclinical and in Vivo Pharmacological Evaluations
In Vivo Efficacy Studies in Relevant Animal Models (e.g., Anti-tubercular, Antidepressant-like, Erectogenic Effects)
The therapeutic efficacy of benzimidazole-piperidine derivatives has been explored in various animal models, demonstrating a range of biological activities.
Antidepressant-like Effects: Derivatives of 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole have been investigated for their potential antidepressant-like activity in mice. eurekaselect.comresearchgate.net In these studies, compounds were administered before subjecting the animals to behavioral despair models. The results indicated that several derivatives significantly reduced the immobility time of the mice, an effect comparable to the reference drug fluoxetine. eurekaselect.comresearchgate.net This suggests a potential antidepressant profile for this class of compounds, possibly mediated through interaction with neurotransmitter systems. eurekaselect.comsmolecule.com
Anti-tubercular Activity: While direct in vivo studies on 1-(Piperidin-1-ylmethyl)-1H-benzimidazole are not extensively detailed in the provided sources, structurally related benzimidazole (B57391) derivatives containing piperidine (B6355638) substituents have shown promising ex vivo activity against Mycobacterium tuberculosis. vulcanchem.com For example, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL, suggesting a potential for in vivo efficacy that warrants further investigation. vulcanchem.com The mechanism is hypothesized to involve the inhibition of cell wall synthesis or the disruption of essential mycobacterial enzymes. vulcanchem.com
There is currently a lack of available research on the erectogenic effects of this compound in in vivo models.
Selectivity and Preliminary Safety Profiling in Preclinical Contexts
Preliminary safety and selectivity are critical components of preclinical evaluation. For benzimidazole-piperidine derivatives, initial safety profiling often involves assessing the compound's effect on the general behavior and motor coordination of the animals.
In studies evaluating antidepressant-like effects, the locomotor activity of mice was assessed using an activity cage device. eurekaselect.comresearchgate.net The results demonstrated that the tested compounds did not cause any significant alteration in the spontaneous locomotor activities of the mice. eurekaselect.comresearchgate.net This finding is crucial as it indicates that the observed antidepressant-like effects in behavioral despair tests were specific and not due to a general increase in motor activity or stimulant effects. eurekaselect.com
Furthermore, the selectivity of these compounds is often inferred from their performance in specific behavioral tests. For instance, the enhancement of swimming time without affecting climbing performance in the Modified Forced Swimming Test suggests that the antidepressant-like activity might be related to serotonergic mechanisms rather than noradrenergic pathways. eurekaselect.com While comprehensive toxicological profiles require further study, these initial findings suggest a favorable preliminary safety and selectivity profile for certain derivatives within this class. nih.gov
Advanced Pharmacological Evaluation Techniques
A variety of sophisticated techniques are employed to determine the pharmacological profile of this compound and its analogues.
In vitro and ex vivo assays are fundamental in elucidating the biological activities of novel compounds before proceeding to in vivo studies. For benzimidazole-based hybrids, these assays have been crucial in identifying potential therapeutic applications.
Enzyme Inhibition Assays: Benzimidazole-piperidine hybrids have been subjected to in vitro assays to determine their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease. mdpi.com Synthesized compounds in one study showed varied BuChE inhibitory activities, with IC50 values ranging from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. mdpi.com
Antiproliferative and Cytotoxicity Assays: The anticancer potential of benzimidazole derivatives is often evaluated using in vitro cytotoxicity and proliferation assays against various cancer cell lines. nih.gov For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were tested against the MDA-MB-231 breast cancer cell line, with some compounds showing significant antiproliferative activity. acs.org These assays, such as the MTS and BrdU assays, provide information on the number of metabolically active cells and the population of cells in the active division phase, respectively. nih.gov
Antimicrobial and Antifungal Screening: The antimicrobial and antifungal potential is a well-documented activity of the benzimidazole scaffold. smolecule.comepa.gov In vitro screening is typically the first step, involving methods like the broth microdilution minimum inhibitory concentration (MIC) method to assess activity against various bacterial and fungal strains. nih.gov
To assess the central nervous system effects of benzimidazole-piperidine derivatives, particularly their antidepressant-like potential, specific and validated behavioral tests in rodents are utilized.
Tail-Suspension Test (TST): This test is a common screening tool for potential antidepressant drugs. eurekaselect.comresearchgate.net Mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. eurekaselect.com In studies with 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives, several compounds significantly reduced the immobility time in mice. eurekaselect.comresearchgate.net
Modified Forced Swimming Test (MFST): The MFST is another widely used behavioral despair model. eurekaselect.comresearchgate.net It not only measures immobility but also differentiates between swimming and climbing behaviors. This differentiation can provide preliminary insights into the neurochemical mechanism of action. eurekaselect.com For the studied benzimidazole-piperidine derivatives, an increase in swimming duration, similar to the effect of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, was observed, suggesting a potential link to the serotonergic system. eurekaselect.comresearchgate.net
Activity Cage Device: To rule out the possibility that the effects observed in the TST and MFST are due to non-specific motor stimulation, locomotor activity is evaluated. eurekaselect.comresearchgate.net An activity cage device is used to measure the spontaneous movement of the animals. Studies have shown that the active benzimidazole-piperidine derivatives did not alter locomotor activity, confirming the specificity of their antidepressant-like effects. eurekaselect.comresearchgate.net
Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery, quantifying the lowest concentration of a compound that prevents visible growth of a microorganism.
The antimicrobial profiles of 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivatives were evaluated by determining their MICs against several clinical bacterial strains. The liquid macrodilution method is a common technique used for this purpose. For example, precursor compounds without the piperidine moiety showed significant bactericidal effects against P. aeruginosa and E. coli with MIC values as low as 1µg/mL. While the addition of the piperidine group in some cases increased the inhibition diameters in disk diffusion assays, it did not always translate to a lower MIC value in broth dilution tests.
Similarly, various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been evaluated for their antibacterial and antifungal activities, with MIC values determined against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. nih.govrsc.org Some of these compounds exhibited potent activity with MICs ranging from 2 to 16 μg/mL. nih.govrsc.org
Interactive Data Table: Antimicrobial Activity of Benzimidazole Derivatives Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various microbial strains.
| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(thioalkyl)-1H-methylbenzimidazole (3a, 3b) | P. aeruginosa | 1 | |
| 2-(thioalkyl)-1H-methylbenzimidazole (3a, 3b) | E. coli | 1 | |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole | E. coli | 2-16 | nih.govrsc.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole | S. aureus (MSSA & MRSA) | 2-16 | nih.govrsc.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole | C. albicans | 8-16 | nih.govrsc.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole | A. niger | 8-16 | nih.govrsc.org |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | S. faecalis | 8 | acs.org |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | S. aureus | 4 | acs.org |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | S. aureus (MRSA) | 4 | acs.org |
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Advanced 1-(Piperidin-1-ylmethyl)-1H-benzimidazole Analogues with Enhanced Potency and Selectivity
The rational design of new analogues of this compound is a key step toward enhancing its therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial for identifying which structural modifications lead to improved potency and selectivity for specific biological targets. biotech-asia.orgresearchgate.net The design process can focus on systematic modifications at three key positions: the benzimidazole (B57391) ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker.
Benzimidazole Ring Modifications: Substitutions at the C-2, C-5, and/or C-6 positions of the benzimidazole ring have been shown to significantly influence biological activity. researchgate.netnih.govnih.gov Introducing electron-withdrawing groups (e.g., -F, -Cl, -CF3, -NO2) or electron-donating groups (e.g., -OH, -OCH3) can alter the electronic properties of the molecule, potentially enhancing its interaction with target proteins. nih.gov
Piperidine Ring Modifications: The piperidine moiety can be substituted with various functional groups to modulate the compound's lipophilicity, polarity, and steric properties. These changes can improve cell membrane permeability and target binding affinity.
Synthetic Strategies: The synthesis of these novel analogues can be achieved through multi-step reaction sequences, often starting with precursors like o-phenylenediamine (B120857). nih.govnih.govtsijournals.com Modern synthetic methods, including microwave-assisted synthesis, can be employed to improve reaction yields and reduce reaction times, facilitating the creation of a diverse library of derivatives for screening. nih.govresearchgate.net
| Modification Site | Proposed Substituent/Change | Rationale for Enhanced Activity | Potential Therapeutic Target |
|---|---|---|---|
| Benzimidazole C-2 Position | Substituted Phenyl Ring | Increase steric bulk and introduce new electronic interactions, potentially improving binding affinity. nih.gov | Kinases, Topoisomerases biotech-asia.org |
| Benzimidazole C-5/C-6 Position | Halogens (F, Cl), Nitro (NO2) | Modify electronic properties and metabolic stability. nih.govnih.gov | Microbial Enzymes, Viral Proteins |
| Piperidine Ring | Hydroxyl (-OH), Carbonyl (=O) | Alter polarity and hydrogen bonding capacity to improve target selectivity and pharmacokinetic properties. | Receptors, Ion Channels |
| Methylene Linker | Lengthen or rigidify the linker | Optimize the spatial orientation between the benzimidazole and piperidine moieties for better fit in the target's active site. | Enzyme Active Sites |
Investigation of Targeted Drug Delivery Systems for Optimized Pharmacological Profiles
To maximize therapeutic efficacy and improve the pharmacological profile of this compound derivatives, advanced drug delivery systems can be investigated. Developments in delivery technologies, particularly those based on nanoparticles, can enhance bioavailability and enable targeted delivery to specific tissues, such as tumors. biotech-asia.org This approach can increase the drug concentration at the site of action while minimizing systemic exposure. biotech-asia.org
Encapsulating the benzimidazole derivatives within nanocarriers like liposomes, micelles, or polymeric nanoparticles could overcome issues of poor water solubility, which can be a challenge for some heterocyclic compounds. mdpi.com These delivery systems can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors overexpressed on diseased cells, leading to a more precise therapeutic effect.
| Delivery System | Description | Potential Advantages for Benzimidazole Derivatives |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic compounds, improving solubility and stability. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Allows for controlled and sustained release of the drug; surface can be easily modified for targeting. |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Effective for solubilizing poorly water-soluble drugs and enhancing their circulation time. |
Exploration of Combination Therapies Involving this compound Derivatives
The therapeutic potential of this compound derivatives may be significantly amplified when used in combination with other therapeutic agents. Combination therapy is a cornerstone of treatment for complex diseases like cancer, where it can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs. nih.gov
Future studies could explore the synergistic effects of combining these benzimidazole derivatives with existing drugs. For instance, in cancer therapy, they could be co-administered with conventional chemotherapeutic agents. The benzimidazole compound might inhibit a pathway that cancer cells use to resist the effects of the primary drug. Similarly, in treating infectious diseases, combining a novel benzimidazole derivative with a traditional antibiotic could restore the efficacy of the antibiotic against resistant strains. nih.gov The integration of benzimidazole scaffolds into hybrid molecules with other bioactive compounds is another strategy to achieve synergistic effects. researchgate.net
Assessment of Clinical Translational Prospects and Pre-Clinical Development Feasibility
Translating a promising compound from the laboratory to clinical use requires a rigorous pre-clinical development program. For derivatives of this compound, this would involve comprehensive in vitro and in vivo studies to establish a preliminary profile. A critical component of this is the evaluation of ADME (absorption, distribution, metabolism, and excretion) properties, which determine a compound's pharmacokinetic behavior. nih.govresearchgate.net
The fact that the benzimidazole scaffold is present in numerous FDA-approved drugs, such as albendazole (B1665689) and omeprazole, suggests a favorable potential for clinical translation. mdpi.comresearchgate.net However, each new derivative must be thoroughly evaluated. In silico tools can be used in the early stages to predict ADME properties and potential toxicity, helping to select the most promising candidates for further development and reducing the likelihood of late-stage failures. researchgate.netctppc.org
| Parameter | Objective | Methods |
|---|---|---|
| In Vitro Efficacy | Determine the compound's activity against the intended biological target. | Cell-based assays, enzyme inhibition assays. |
| ADME Profiling | Assess the compound's absorption, distribution, metabolism, and excretion characteristics. | In vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes), in vivo pharmacokinetic studies in animal models. nih.gov |
| In Vivo Efficacy | Evaluate the therapeutic effect in a living organism. | Disease models in animals (e.g., tumor xenografts, infection models). |
Addressing Antibiotic Resistance and Emerging Infectious Diseases with Novel Derivatives
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. semanticscholar.org Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govmdpi.comrsc.orgresearchgate.net
Future research should focus on designing derivatives of this compound that are effective against multidrug-resistant pathogens. This can be achieved by designing molecules that inhibit essential microbial enzymes, such as dihydrofolate reductase, which are distinct from the targets of existing antibiotics. nih.govsemanticscholar.org Furthermore, given the antiviral potential of benzimidazoles, new analogues could be screened for activity against emerging viral threats, such as Zika virus or coronaviruses. nih.govresearchgate.net Structure-activity relationship studies have shown that substitutions at various positions of the benzimidazole ring are important for anti-ZIKV activity. researchgate.net
Exploration of Multi-Targeting Approaches for Complex Diseases
Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, often involve the dysregulation of multiple biological pathways. nih.gov Single-target drugs may have limited efficacy against such diseases. The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously, is an attractive therapeutic strategy. nih.govresearchgate.net
The benzimidazole scaffold is an ideal starting point for designing MTDLs due to its ability to interact with a wide array of enzymes and receptors, including kinases, topoisomerases, and tubulin. nih.govbiotech-asia.orgnih.gov By strategically modifying the this compound structure, it may be possible to create derivatives that, for example, concurrently inhibit tumor growth and angiogenesis in cancer, or target both acetylcholinesterase and oxidative stress in Alzheimer's disease. researchgate.net This approach could lead to more potent and efficacious treatments for complex health conditions. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing 1-(Piperidin-1-ylmethyl)-1H-benzimidazole?
The synthesis typically involves a nucleophilic substitution reaction between 2-chloromethylbenzimidazole and piperidine derivatives. For example, in DMF with triethylamine as a catalyst under reflux conditions, 4-piperidone derivatives react with 2-chloromethylbenzimidazole to yield the target compound. Purification is achieved via methanol recrystallization, and structural confirmation relies on ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry . Optimization steps include adjusting reaction time (5–6.5 hours) and solvent selection (ethanol or aqueous EtOH) to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., piperidinylmethyl group integration at δ ~3.5–4.0 ppm for methylene protons) .
- IR Spectroscopy : Identification of C=N stretching vibrations (~1600 cm⁻¹) and C-H bending modes in the benzimidazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228.3 for C₁₃H₁₆N₃) validate the molecular formula .
Q. How is the purity of synthesized derivatives assessed?
Purity is evaluated via HPLC (≥98% threshold) and melting point analysis. Crystallinity is confirmed through X-ray diffraction (XRD), with refinement using programs like SHELXL97 to resolve atomic positions and thermal parameters .
Advanced Research Questions
Q. How can crystallographic data discrepancies arising from molecular isomerism be resolved?
In cases of coexisting isomers (e.g., 5-chloro vs. 6-chloro derivatives), refinement tools like SHELXL97 model partial occupancy ratios (e.g., 0.940:0.060) to account for site disorder. For example, weak C–H⋯N and C–H⋯π interactions in crystal packing can stabilize minor conformers. Rietveld refinement against high-resolution XRD data (θ range: 2.6°–24.9°, Rint = 0.072) helps resolve dihedral angle variations (e.g., 38.90° vs. 36.32° between benzimidazole and thiophene rings) .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for benzimidazole derivatives?
- Systematic Substitution : Introduce substituents (e.g., chloro, thiophene) at specific positions to evaluate antimicrobial or receptor-binding activity .
- Computational Modeling : Molecular docking (e.g., NOP receptor binding) and DFT calculations assess steric/electronic effects of the piperidinylmethyl group on bioactivity .
- Crystallographic Validation : Compare experimental dihedral angles (e.g., 38.90° in XRD) with optimized conformers from simulations to validate pharmacophore models .
Q. How are computational models optimized for predicting molecular conformation?
- Parameterization : Use high-resolution XRD data (e.g., a = 12.7407 Å, β = 100.461° for monoclinic systems) to refine force field parameters .
- Dynamic Sampling : Molecular dynamics simulations (200 K conditions) replicate crystal lattice effects, capturing weak interactions like C–H⋯S (2.60–2.66 Å) .
- Validation Metrics : Compare root-mean-square deviations (RMSD) between experimental (0.015–0.018 Å) and simulated structures to assess accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
